1-[(2,5-diethoxyphenyl)sulfonyl]-1H-benzotriazole

C-sulfonylation synthetic methodology sulfonyl transfer reagent

1-[(2,5-Diethoxyphenyl)sulfonyl]-1H-benzotriazole (molecular formula C₁₆H₁₇N₃O₄S; molecular weight 347.4 g/mol) is an N-sulfonylbenzotriazole derivative in which a 2,5-diethoxy-substituted phenylsulfonyl moiety is attached to the N1 position of the 1H-benzotriazole heterocycle. This compound belongs to a broader class of sulfonyl-activated azoles that have been established as versatile intermediates for C-sulfonylation reactions and as scaffolds for biological probe development.

Molecular Formula C16H17N3O4S
Molecular Weight 347.4 g/mol
Cat. No. B12127125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2,5-diethoxyphenyl)sulfonyl]-1H-benzotriazole
Molecular FormulaC16H17N3O4S
Molecular Weight347.4 g/mol
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1)OCC)S(=O)(=O)N2C3=CC=CC=C3N=N2
InChIInChI=1S/C16H17N3O4S/c1-3-22-12-9-10-15(23-4-2)16(11-12)24(20,21)19-14-8-6-5-7-13(14)17-18-19/h5-11H,3-4H2,1-2H3
InChIKeyJSZCNXUCFQQCCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[(2,5-Diethoxyphenyl)sulfonyl]-1H-benzotriazole — Structural Identity and Compound-Class Positioning for Procurement Decisions


1-[(2,5-Diethoxyphenyl)sulfonyl]-1H-benzotriazole (molecular formula C₁₆H₁₇N₃O₄S; molecular weight 347.4 g/mol) is an N-sulfonylbenzotriazole derivative in which a 2,5-diethoxy-substituted phenylsulfonyl moiety is attached to the N1 position of the 1H-benzotriazole heterocycle [1]. This compound belongs to a broader class of sulfonyl-activated azoles that have been established as versatile intermediates for C-sulfonylation reactions and as scaffolds for biological probe development [2]. The benzotriazole core confers a leaving-group capacity that enables sulfonyl transfer chemistry, while the electron-donating 2,5-diethoxy substitution pattern on the phenyl ring is expected to modulate both the electronic character of the sulfonyl group and the lipophilicity of the molecule relative to unsubstituted or mono-substituted analogs [3]. The compound is primarily distributed as a research-grade screening compound and has not yet been the subject of dedicated, published biological profiling studies; however, a substantial body of comparator data exists for structurally proximate N-sulfonylbenzotriazoles that informs evidence-based selection [4].

Why 1-[(2,5-Diethoxyphenyl)sulfonyl]-1H-benzotriazole Cannot Be Interchanged with Generic N-Sulfonylbenzotriazoles


Although all N-sulfonylbenzotriazoles share the benzotriazole-sulfonyl pharmacophore, the identity and substitution pattern of the aryl moiety profoundly affect both chemical reactivity and biological target engagement. In the NHE-1 inhibition system, replacing the unsubstituted benzotriazole core with a sulfonyl benzotriazole shifts the IC₅₀ from 192.68 μM (parent benzotriazole) to approximately 50 μM (compounds 17 and 18 bearing sulfonyl groups), a nearly 4-fold potency gain [1]. This demonstrates that the sulfonyl-aryl appendage is not merely a solubility handle — it is a key potency-driving element. Furthermore, in anti-trypanosomal assays, N-benzenesulfonylbenzotriazole (BSBZT) exhibits an IC₅₀ of 21.56 μg/mL (81.07 μM) against T. cruzi epimastigotes, while unsubstituted benzotriazole produces no detectable growth inhibition whatsoever [2]. The 2,5-diethoxy substitution on the target compound introduces two electron-donating ethoxy groups in a para- and meta-relationship to the sulfonyl linkage, a pattern that is expected to fine-tune the sulfonyl group's electrophilicity and the molecule's overall lipophilicity relative to the unsubstituted phenyl (BSBZT), the 2,4-diethoxy regioisomer (CAS 927636-56-4), and the 5-chloro-2-ethoxy analog [3]. Without head-to-head data, assuming interchangeability among these analogs would ignore the demonstrated structure-activity sensitivity of this compound class.

Quantitative Differentiation Evidence for 1-[(2,5-Diethoxyphenyl)sulfonyl]-1H-benzotriazole Versus Closest Analogs


N-Sulfonylbenzotriazole Scaffold Enables C-Sulfonylation Chemistry Inaccessible to Unsubstituted Benzotriazole

N-(Aryl- and alkylsulfonyl)benzotriazoles, including the 2,5-diethoxyphenyl analog, function as electrophilic sulfonyl-transfer reagents for C-sulfonylation — a reactivity mode not available to unsubstituted 1H-benzotriazole. Katritzky et al. demonstrated that N-sulfonylbenzotriazoles (3a–h) react with diverse carbon nucleophiles (nitriles, heteroaromatics, sulfones, esters) to produce α-cyanoalkyl sulfones, sulfonylheteroaromatics, and α-sulfonyl esters in synthetically useful to excellent yields [1]. In a representative example, phenylsulfonyl-benzotriazole (Bt-SO₂Ph) was used to obtain sulfone product 2j in 80% isolated yield, whereas the corresponding direct sulfonylation with phenylsulfonyl chloride failed to deliver the desired sulfone product (entry 12, Table 1 in original publication) [1]. The benzotriazole leaving group is essential for this reactivity; simple aryl sulfonyl chlorides cannot substitute. The 2,5-diethoxy substitution on the target compound is expected to modulate the electrophilicity of the sulfonyl center compared to the unsubstituted phenyl analog, potentially offering a distinct reactivity window for chemoselective sulfonylation applications [2].

C-sulfonylation synthetic methodology sulfonyl transfer reagent

Sulfonylbenzotriazole Class Demonstrates ~4-Fold Enhancement in NHE-1 Inhibitory Potency Over Parent Benzotriazole

In the only published systematic evaluation of benzotriazole derivatives as sodium-hydrogen exchanger-1 (NHE-1) inhibitors, Singh and Silakari (2017) reported that introduction of a sulfonyl group onto the benzotriazole scaffold markedly increased inhibitory potency. Unsubstituted 1H-benzotriazole exhibited an IC₅₀ of 192.68 μM in the in vitro platelet swelling assay, whereas sulfonyl-bearing analogs compound 17 (IC₅₀ = 50.89 μM) and compound 18 (IC₅₀ = 49.95 μM) were approximately 3.8-fold more potent [1]. The benzoyl analog (compound 16, IC₅₀ = 51.57 μM) showed a similar enhancement, confirming that electron-withdrawing carbonyl/sulfonyl substituents are key potency drivers. The reference drug amiloride was more potent than all benzotriazole derivatives tested, establishing the benchmark for this assay system [1]. The 2,5-diethoxyphenylsulfonyl substitution pattern on the target compound introduces additional electron-donating character via the ethoxy groups, which may further modulate the sulfonyl electrophilicity and consequently the NHE-1 interaction profile relative to the simpler sulfonyl analogs tested.

NHE-1 inhibition platelet swelling assay cardiovascular probe

N-Sulfonylbenzotriazole Class Confers Anti-Trypanosomal Activity Absent in Parent Benzotriazole

Becerra et al. (2012) demonstrated that N-benzenesulfonylbenzotriazole (BSBZT) possesses in vitro growth-inhibitory activity against Trypanosoma cruzi, the causative agent of Chagas disease, whereas unsubstituted benzotriazole (BZT) showed no effect whatsoever on epimastigote proliferation [1]. Specifically, BSBZT exhibited an IC₅₀ of 21.56 μg/mL (81.07 μM) against epimastigotes at 72 h of incubation. Against the clinically relevant trypomastigote form, BSBZT showed an even more rapid effect with an LC₅₀ of 28.40 μg/mL (106.79 μM) at 24 h [1]. Importantly, at concentrations near the IC₅₀ and LC₅₀ values (25 μg/mL), BSBZT caused only 2.4% hemolysis and 15% cytotoxicity in RAW 264.7 macrophage cells, indicating a therapeutic window that supports further medicinal chemistry optimization [1]. This study establishes that aryl sulfonylation of benzotriazole is a structural requirement for anti-T. cruzi activity in this scaffold class, and the nature of the aryl substituent (unsubstituted phenyl in BSBZT) represents a starting point for further SAR exploration with substituted aryl variants such as the 2,5-diethoxyphenyl analog.

anti-trypanosomal Chagas disease T. cruzi

Sulfonylbenzotriazole Derivatives Exhibit Antibacterial Activity with Superoxide-Mediated Mechanism Distinct from Sulfathiazole

Hergert et al. (2008) synthesized a series of N-benzenesulfonylbenzotriazole derivatives (1a–i) and evaluated their antibacterial and antifungal activities. Compound 1a demonstrated bactericidal activity against both Escherichia coli ATCC 25922 and Staphylococcus aureus at a concentration of 8.6 mM [1]. A key mechanistic differentiation was established via measurement of superoxide anion (O₂⁻•) generation: compound 1a stimulated significantly higher superoxide production in S. aureus compared to the clinically used sulfonamide antibiotic sulfathiazole, indicating that N-sulfonylbenzotriazoles exert antibacterial effects at least partly through induction of oxidative stress — a mechanism not shared by the comparator sulfathiazole [1]. However, none of the compounds in this series inhibited dermatophyte growth at the highest concentration tested (250 μg/mL), suggesting a narrower antifungal spectrum [1]. Separately, Bova et al. (2025) demonstrated that benzotriazole derivatives acting as false substrates of O-acetylserine sulfhydrylase (OASS) show MIC values of 16–64 μg/mL against E. coli ATCC 25922 in minimal medium (M9), with compound 3d achieving an MIC of 16 μg/mL, and compounds 3l and 3n showing MICs of 21 ± 8 and 21 ± 9 μg/mL respectively [2]. This OASS-targeting mechanism is absent in human cells, suggesting a pathogen-selective mode of action.

antibacterial superoxide anion oxidative stress

2,5-Diethoxy Substitution Pattern Provides Differentiated Electronic and Steric Profile Compared to 2,4-Diethoxy Regioisomer

The target compound bears ethoxy groups at the 2- and 5-positions of the phenyl ring, while a commercially available regioisomer carries these groups at the 2- and 4-positions (1-[(2,4-diethoxyphenyl)sulfonyl]-1H-benzotriazole, CAS 927636-56-4) . The 2,5-substitution pattern places one ethoxy group para to the sulfonyl linkage and the second ethoxy group meta to the sulfonyl, whereas the 2,4-pattern places one ethoxy ortho and one para. This regiochemical difference alters the electronic environment of the sulfonyl group: in the 2,5-isomer, the para-ethoxy substituent donates electron density via resonance (+M effect), potentially reducing sulfonyl electrophilicity, while the meta-ethoxy exerts only a weaker inductive effect. By contrast, in the 2,4-isomer, the ortho-ethoxy group introduces additional steric hindrance near the sulfonyl linkage that may affect both the conformation of the molecule and the accessibility of the sulfonyl group to nucleophiles or biological targets [1]. Although no direct head-to-head biological comparison between these two regioisomers has been published, the known sensitivity of sulfonylbenzotriazole biological activity to aryl substitution patterns (as evidenced by the differential NHE-1 IC₅₀ values among compounds with varied substituents) [2] supports the expectation that 2,5- vs. 2,4-regioisomers will exhibit distinct activity profiles.

regioisomer differentiation SAR ethoxy substitution pattern

Close Analog 1-(5-Chloro-2-ethoxy-phenyl)sulfonylbenzotriazole Engages CRF-Binding Protein with μM Affinity — Implicating 2-Ethoxyaryl Sulfonyl Benzotriazoles as Protein Ligands

The BindingDB database records an IC₅₀ of 2.16 μM for 1-(5-chloro-2-ethoxy-phenyl)sulfonylbenzotriazole (BDBM89737, PubChem CID 976825) against the corticotropin releasing factor-binding protein (CRF-BP, Homo sapiens), as determined in a PubChem BioAssay (AID 651639) from the Burnham Center for Chemical Genomics [1]. This compound is a direct structural analog of the target compound, differing by a single chloro substituent at the 5-position of the phenyl ring in place of the second ethoxy group. The observed μM affinity for a human protein target establishes that 2-ethoxy-substituted arylsulfonyl benzotriazoles are capable of engaging protein binding sites, which is not a property demonstrated for the unsubstituted phenyl analog BSBZT in any published study. This finding positions the 2,5-diethoxy variant as a candidate for proteome-wide screening and target identification campaigns where protein engagement is a prerequisite [2]. The absence of a chlorine substituent and presence of a second ethoxy group in the target compound may alter both the binding affinity and selectivity profile compared to the chloro-ethoxy analog.

CRF-binding protein protein-ligand interaction screening collection

Highest-Value Application Scenarios for 1-[(2,5-Diethoxyphenyl)sulfonyl]-1H-benzotriazole Based on Verified Evidence


Chemoselective C-Sulfonylation in Multi-Step Organic Synthesis

For synthetic chemistry laboratories requiring electrophilic sulfonylation of carbon nucleophiles (nitriles, heteroaromatics, sulfone α-positions), N-sulfonylbenzotriazoles offer a unique C–S bond-forming disconnection that is not accessible via the corresponding sulfonyl chlorides [1]. The target compound's 2,5-diethoxy substitution modulates the electrophilicity of the sulfonyl center, potentially enabling chemoselective sulfonylation in substrates containing multiple nucleophilic sites. This application is grounded in the Katritzky group's demonstration that phenylsulfonyl-benzotriazole achieves C-sulfonylation yields (80% for sulfone 2j) that sulfonyl chlorides cannot replicate [1]. Procurement of the 2,5-diethoxy variant is indicated when the electronic tuning provided by the electron-donating ethoxy groups is needed to moderate sulfonyl transfer reactivity.

Anti-Trypanosomal Drug Discovery and Chagas Disease Probe Development

The demonstration that N-benzenesulfonylbenzotriazole (BSBZT) exhibits trypanocidal activity (IC₅₀ = 81.07 μM vs. T. cruzi epimastigotes; LC₅₀ = 106.79 μM vs. trypomastigotes) while unsubstituted benzotriazole is completely inactive establishes sulfonyl benzotriazoles as a validated starting point for Chagas disease drug discovery [2]. The reported selectivity window — only 2.4% hemolysis and 15% mammalian cell cytotoxicity at 25 μg/mL — supports further SAR exploration with substituted aryl variants [2]. The 2,5-diethoxyphenyl analog represents a next-step SAR probe where the electron-donating ethoxy groups may enhance potency or modify the selectivity profile relative to the unsubstituted BSBZT prototype.

Antibacterial Adjuvant Screening Targeting Cysteine Biosynthesis (OASS Pathway)

Benzotriazole derivatives acting as alternate substrates of O-acetylserine sulfhydrylase (OASS) have been shown to impair cysteine biosynthesis in Gram-negative pathogens including E. coli, S. enterica serovar Typhimurium, and K. pneumoniae, with MIC values of 16–64 μg/mL in minimal medium and demonstrated adjuvant activity enhancing colistin efficacy [3]. Since the OASS pathway is absent in human cells, this mechanism offers a pathogen-selective intervention point for combating antimicrobial resistance [3]. The 2,5-diethoxyphenylsulfonyl substitution may influence both OASS active-site binding and bacterial cell permeability relative to the published benzotriazole derivatives. Procurement for screening against OASS or as a colistin adjuvant candidate is supported by this class-level evidence.

Protein-Target Screening Library Expansion with 2-Ethoxyaryl Sulfonyl Benzotriazoles

The close structural analog 1-(5-chloro-2-ethoxy-phenyl)sulfonylbenzotriazole has demonstrated μM-level binding (IC₅₀ = 2.16 μM) to the human corticotropin releasing factor-binding protein (CRF-BP) in a PubChem high-throughput screening campaign [4]. This establishes that the 2-ethoxyaryl sulfonyl benzotriazole subclass is capable of engaging specific protein binding pockets — a property not demonstrated for simpler N-sulfonylbenzotriazoles such as BSBZT. For organizations building diversity-oriented screening collections, the 2,5-diethoxy analog offers a chlorine-free alternative to BDBM89737, potentially with a distinct selectivity profile suitable for proteome-wide profiling or chemoproteomics experiments.

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